molecular formula C9H10BrNO B12975041 (R)-7-Bromochroman-3-amine

(R)-7-Bromochroman-3-amine

Cat. No.: B12975041
M. Wt: 228.09 g/mol
InChI Key: PENWOCORUAEMTR-MRVPVSSYSA-N
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Description

(R)-7-Bromochroman-3-amine (CAS: 944899-69-8) is a chiral chroman derivative featuring a bromine substituent at the 7-position and an amine group at the 3-position of the chroman ring system. Chroman, a benzopyran scaffold, is a privileged structure in medicinal chemistry due to its presence in bioactive molecules.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(3R)-7-bromo-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2/t8-/m1/s1

InChI Key

PENWOCORUAEMTR-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=CC(=C2)Br)N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromochroman-3-amine typically involves the following steps:

    Bromination: The starting material, chroman, undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to introduce the amine group at the 3rd position.

Industrial Production Methods: Industrial production of ®-7-Bromochroman-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: ®-7-Bromochroman-3-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form dehalogenated or hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols are employed under basic or neutral conditions.

Major Products:

    Oxidation: Formation of chroman-3-one or chroman-3,4-dione derivatives.

    Reduction: Formation of 7-debromochroman-3-amine or 7-hydroxychroman-3-amine.

    Substitution: Formation of 7-substituted chroman-3-amine derivatives.

Scientific Research Applications

®-7-Bromochroman-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-7-Bromochroman-3-amine involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: Bromine in (R)-7-Bromochroman-3-amine increases molecular weight and lipophilicity compared to methoxy or unsubstituted chroman analogs (e.g., 7-Methoxy-3-Chromanone). This may enhance blood-brain barrier penetration in drug candidates .
  • Synthesis Complexity: Quinoline derivatives (e.g., 7-chloroquinolin-4-amine) require Pd-based catalysts (e.g., Pd(dba)₂) and specialized ligands (e.g., BINAP), whereas chroman amines like (R)-Chroman-3-amine hydrochloride are commercially available, suggesting simpler synthetic routes .
  • Chirality: The (R)-configuration in chroman-3-amine derivatives is critical for enantioselective interactions, contrasting with non-chiral analogs like 7-Methoxy-3-Chromanone .

Physicochemical Properties

Limited data are available for (R)-7-Bromochroman-3-amine, but inferences can be drawn from analogs:

  • Melting Points: 7-Chloroquinolin-4-amine derivatives exhibit melting points between 160–227°C, influenced by hydrogen bonding from the amine group . Bromine’s larger atomic radius may lower melting points compared to chlorine analogs due to reduced crystal packing efficiency.
  • Solubility: The amine group in (R)-7-Bromochroman-3-amine likely improves aqueous solubility relative to non-polar chromanones (e.g., 7-Methoxy-4-Isochromanone) .

Functional Group Impact on Bioactivity

  • Amine vs. Ketone: The 3-amine group in (R)-7-Bromochroman-3-amine enables protonation at physiological pH, facilitating interactions with biological targets (e.g., enzymes, receptors). In contrast, 3-ketone derivatives (e.g., 7-Methoxy-3-Chromanone) lack this capability .
  • Halogen Effects : Bromine’s strong electron-withdrawing nature may enhance binding to aromatic residues in proteins compared to chlorine or methoxy groups in related compounds .

Research and Commercial Landscape

  • Pharmaceutical Relevance: (R)-7-Bromochroman-3-amine is listed by Pharmint for drug discovery, though peer-reviewed studies are absent. In contrast, 7-chloroquinolin-4-amine derivatives have documented antimicrobial activity .
  • Commercial Availability : Chroman-3-amine derivatives (e.g., (R)-Chroman-3-amine hydrochloride) are widely available, suggesting established synthetic protocols, whereas brominated variants remain niche .

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